GYKI 52466 clorhidrato

Descripción general

Descripción

El clorhidrato de GYKI 52466 es un compuesto de 2,3-benzodiazepina que actúa como antagonista del receptor ionótropo de glutamato. Es un antagonista no competitivo del receptor AMPA, que es un subtipo de receptor de glutamato. Este compuesto es conocido por sus propiedades anticonvulsivas y relajantes musculares esqueléticos .

Aplicaciones Científicas De Investigación

El clorhidrato de GYKI 52466 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar las propiedades y funciones de los receptores AMPA.

Biología: Se utiliza para investigar el papel de los receptores de glutamato en varios procesos biológicos.

Medicina: Tiene aplicaciones terapéuticas potenciales en el tratamiento de trastornos neurológicos como la epilepsia y las enfermedades neurodegenerativas.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en el control de calidad

Mecanismo De Acción

El clorhidrato de GYKI 52466 ejerce sus efectos al unirse al receptor AMPA e inhibir su actividad. Esto evita que el neurotransmisor excitatorio glutamato active el receptor, lo que reduce la excitabilidad neuronal. Los objetivos moleculares involucrados incluyen las subunidades del receptor AMPA, y las vías afectadas incluyen aquellas relacionadas con la transmisión sináptica y la plasticidad .

Análisis Bioquímico

Biochemical Properties

GYKI 52466 hydrochloride interacts with AMPA receptors, acting as a non-competitive antagonist . It blocks GluK3 homomeric receptors with an IC50 of 63 μM and GluK2b ®/GluK3 heteroreceptors with an IC50 of 32 μM at high concentrations .

Cellular Effects

GYKI 52466 hydrochloride influences cell function by acting as an antagonist of several processes mediated by glutamate . It has a neuroprotective effect and can act as an orally active anticonvulsant and skeletal muscle relaxant .

Molecular Mechanism

The molecular mechanism of action of GYKI 52466 hydrochloride involves its binding to AMPA receptors, where it acts as a non-competitive antagonist . This antagonistic effect is what gives GYKI 52466 hydrochloride its neuroprotective properties .

Temporal Effects in Laboratory Settings

It is known that it has good blood-brain barrier permeability .

Dosage Effects in Animal Models

It is known to have an anticonvulsant effect .

Metabolic Pathways

It is known to interact with AMPA receptors .

Transport and Distribution

It is known to have good blood-brain barrier permeability .

Subcellular Localization

Métodos De Preparación

La síntesis del clorhidrato de GYKI 52466 involucra varios pasos. El material de partida es típicamente un derivado de benzodiazepina, que se somete a una serie de reacciones químicas para introducir los grupos funcionales necesarios. Las condiciones de reacción a menudo involucran el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

El clorhidrato de GYKI 52466 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

El clorhidrato de GYKI 52466 es único entre las 2,3-benzodiazepinas debido a su antagonismo selectivo del receptor AMPA. Los compuestos similares incluyen:

GYKI 52895: Otra 2,3-benzodiazepina con propiedades similares pero diferente selectividad de receptor.

Tifluadom: Un compuesto con diferentes propiedades farmacológicas pero similar estructura química.

Lufuradom: Otro compuesto relacionado con actividades biológicas distintas.

Estos compuestos comparten similitudes estructurales pero difieren en sus objetivos específicos de receptor y efectos farmacológicos, destacando la singularidad del clorhidrato de GYKI 52466 en su inhibición selectiva del receptor AMPA .

Actividad Biológica

The compound 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride is a benzodiazepine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazepines, including this compound, exhibit significant anticancer properties. For instance, research on similar compounds has shown that they can induce apoptosis in various cancer cell lines. A notable study demonstrated that a related benzodiazepine derivative effectively inhibited the proliferation of human chronic myeloid leukemia cells (K562) with an IC50 value indicating potent activity against these cells .

Antimicrobial Activity

Benzodiazepine derivatives have also been evaluated for their antimicrobial properties. In vitro assays revealed that compounds with similar structural features possess broad-spectrum antimicrobial activity. For example, a related study reported significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the benzodiazepine structure can enhance antimicrobial efficacy .

Neuropharmacological Effects

The compound's potential neuropharmacological effects are also noteworthy. Benzodiazepines are well-known for their anxiolytic and sedative properties. Research indicates that compounds with similar structures can modulate GABAergic activity, leading to anxiolytic effects. This mechanism is crucial for developing treatments for anxiety disorders and insomnia .

The biological activity of 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride is primarily attributed to its interaction with neurotransmitter systems and cellular pathways:

- GABA Receptor Modulation : Like other benzodiazepines, this compound likely enhances the effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission.

- Apoptosis Induction : The anticancer effects may involve the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.

Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research investigated the anticancer potential of structurally related benzodiazepines. The findings indicated that these compounds could significantly reduce tumor growth in vivo models through apoptosis induction and cell cycle arrest mechanisms .

Study 2: Antimicrobial Activity Assessment

Another research effort focused on evaluating the antimicrobial properties of various benzodiazepine derivatives. The study found that certain modifications led to enhanced activity against resistant bacterial strains, highlighting the importance of structural optimization in drug design .

Data Summary

Propiedades

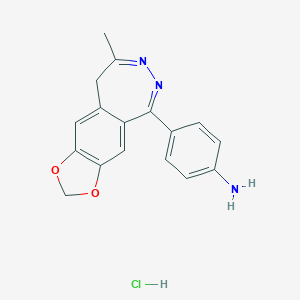

IUPAC Name |

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2.ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;/h2-5,7-8H,6,9,18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBSCPARMVJNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434691 | |

| Record name | 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192065-56-8 | |

| Record name | 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.